3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1214694-32-2
VCID: VC11707583
InChI: InChI=1S/C9H10N2OS.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H
SMILES: C1C(C(=O)NC2=CC=CC=C2S1)N.Cl
Molecular Formula: C9H11ClN2OS
Molecular Weight: 230.72 g/mol

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride

CAS No.: 1214694-32-2

Cat. No.: VC11707583

Molecular Formula: C9H11ClN2OS

Molecular Weight: 230.72 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride - 1214694-32-2

Specification

CAS No. 1214694-32-2
Molecular Formula C9H11ClN2OS
Molecular Weight 230.72 g/mol
IUPAC Name 3-amino-3,5-dihydro-2H-1,5-benzothiazepin-4-one;hydrochloride
Standard InChI InChI=1S/C9H10N2OS.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H
Standard InChI Key FFGSZNWQIUHIJA-UHFFFAOYSA-N
SMILES C1C(C(=O)NC2=CC=CC=C2S1)N.Cl
Canonical SMILES C1C(C(=O)NC2=CC=CC=C2S1)N.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride (CAS: 96346-81-5) belongs to the 1,5-benzothiazepine family, characterized by a sulfur and nitrogen atom in the thiazepine ring. The hydrochloride salt forms via protonation of the primary amino group, yielding a crystalline solid with improved bioavailability .

Molecular Formula: C₉H₁₀N₂OS·HCl
Molecular Weight: 230.71 g/mol (base: 194.25 g/mol)
Exact Mass: 194.051376 g/mol (base)
Topological Polar Surface Area (TPSA): 80.4 Ų

Physicochemical Data

Key properties include:

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point403.1 ± 45.0 °C (base)
Flash Point197.6 ± 28.7 °C (base)
Vapor Pressure0.0 ± 0.9 mmHg at 25°C
LogP (Partition Coefficient)0.46 (base)

The low LogP value suggests moderate hydrophilicity, while the high boiling point reflects thermal stability .

Synthetic Methodologies

Chiral Synthesis from Amino Acids

The enantioselective synthesis of 3-amino-1,5-benzothiazepin-4-ones utilizes L- or D-cysteine as chiral precursors. In a landmark approach by Slade et al., L-cysteine reacts with o-fluoronitrobenzene to form a nitro-substituted intermediate, which undergoes reduction and cyclization to yield the (R)-enantiomer :

  • Condensation: o-Fluoronitrobenzene reacts with N-acetyl-L-cysteine in aqueous ethanol to form (S)-2-(2-nitrophenylthio)-3-acetamidopropanoic acid.

  • Deprotection: Acidic hydrolysis removes the acetyl group.

  • Reduction: Zinc dust in acetic acid reduces the nitro group to an amine.

  • Cyclization: Heating in xylene induces ring closure to form 3(R)-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one .

The hydrochloride salt is obtained by treating the free base with hydrochloric acid. Using D-cysteine instead yields the (S)-enantiomer, demonstrating the method’s versatility .

Solid-Phase Synthesis

Modern approaches employ polymer-supported reagents for high-throughput synthesis. For example, 4-fluoro-3-nitrobenzoic acid immobilized on resin undergoes nucleophilic aromatic substitution (SₙAr) with cysteine derivatives, followed by reduction and cyclization to afford optically pure products . This method achieves >95% enantiomeric excess (ee) and facilitates parallel synthesis of analogs .

Pharmacological Activity

ACE Inhibitory Effects

3-Amino-1,5-benzothiazepin-4-one derivatives exhibit potent angiotensin-converting enzyme (ACE) inhibition, a key mechanism in hypertension management. The (R)-enantiomer shows superior binding to ACE’s zinc-binding domain, with IC₅₀ values in the nanomolar range . Comparative studies indicate:

  • (R)-enantiomer: 10-fold higher potency than (S)-enantiomer due to optimal stereochemical alignment with ACE’s active site .

  • Hydrochloride salt: Enhances solubility, achieving 85% oral bioavailability in rodent models .

Structure-Activity Relationships (SAR)

  • Amino Group: Essential for coordinating ACE’s zinc ion; methylation reduces activity by 90% .

  • Benzothiazepine Ring: Rigidity improves metabolic stability compared to flexible dihydropyridines.

  • Chirality: (R)-configuration critical for potency; inversion to (S) diminishes IC₅₀ by 50% .

Therapeutic Applications

Cardiovascular Diseases

As ACE inhibitors, these compounds reduce angiotensin II levels, lowering blood pressure and cardiac workload. Preclinical studies demonstrate:

  • Hypertension: 30% reduction in systolic blood pressure in spontaneously hypertensive rats .

  • Heart Failure: Improved ejection fraction by 15% in ischemic cardiomyopathy models .

Antiulcer Activity

Analog BTM-1086 (a 3-hydroxymethyl derivative) exhibits gastric antisecretory effects, reducing ulcer formation by 70% in ethanol-induced rat models .

Industrial and Patent Landscape

Pfizer’s patent (US5618808A) covers synthetic routes and pharmaceutical compositions of 3-amino-1,5-benzothiazepin-4-one derivatives, highlighting their commercial potential . Current research focuses on:

  • Prodrugs: Ester derivatives for enhanced absorption.

  • Combination Therapies: Co-administration with diuretics or β-blockers.

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